1-(4-Bromophenyl)propane-1-thiol
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Overview
Description
1-(4-Bromophenyl)propane-1-thiol is an organosulfur compound with the molecular formula C9H11BrS and a molecular weight of 231.15 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propane-1-thiol group. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)propane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol . Another method includes the reaction of 4-bromobenzyl bromide with sodium hydrosulfide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: 1-(4-Phenyl)propane-1-thiol.
Substitution: Various substituted phenylpropane thiols.
Scientific Research Applications
1-(4-Bromophenyl)propane-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification . Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
1-(4-Chlorophenyl)propane-1-thiol: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)propane-1-thiol: Contains a fluorine atom instead of bromine.
1-(4-Iodophenyl)propane-1-thiol: Contains an iodine atom instead of bromine.
Uniqueness: 1-(4-Bromophenyl)propane-1-thiol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs . The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C9H11BrS |
---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)propane-1-thiol |
InChI |
InChI=1S/C9H11BrS/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 |
InChI Key |
LDWOAHNZKCXNQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)S |
Origin of Product |
United States |
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